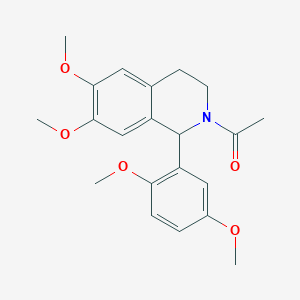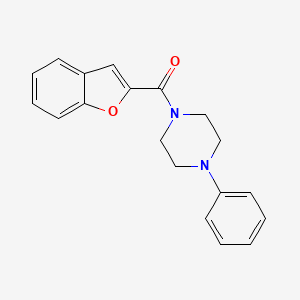methyl]phosphonate](/img/structure/B4955564.png)
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate, also known as DDVP, is a common insecticide used in agriculture and households. It is a colorless liquid with a strong odor and is highly toxic to insects. DDVP has been widely used for decades, but concerns have been raised about its potential impact on human health and the environment. In
Wirkmechanismus
The mechanism of action of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have a wide range of biochemical and physiological effects. In addition to its neurotoxic effects on insects, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have effects on the immune system, liver function, and reproductive system. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to increase oxidative stress and inflammation, which can lead to damage to cells and tissues. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has also been shown to have effects on hormone levels and can disrupt the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective at killing insects and can be used at low concentrations. However, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several limitations. It is highly toxic to humans and can pose a significant risk to researchers working with the compound. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate also has a short half-life and can degrade quickly, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate. One area of research is the development of safer and more effective insecticides that do not have the same toxic effects on humans and the environment. Another area of research is the potential use of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate in the treatment of certain diseases, such as Alzheimer's disease and cancer. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have neuroprotective and anticancer properties, and further research is needed to explore its potential in these areas. Finally, more research is needed to better understand the biochemical and physiological effects of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate on humans and the environment.
Synthesemethoden
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is synthesized by reacting 3,5-dichloroaniline with 3-hydroxybenzaldehyde in the presence of dimethyl phosphite. The reaction yields dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including mosquitoes, flies, and beetles. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is also used in the preservation of stored grains and food products. In addition to its insecticidal properties, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and cancer. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have neuroprotective properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[(3,5-dichloroanilino)-dimethoxyphosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO4P/c1-21-23(20,22-2)15(10-4-3-5-14(19)6-10)18-13-8-11(16)7-12(17)9-13/h3-9,15,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQCHFQALZADQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)



![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)